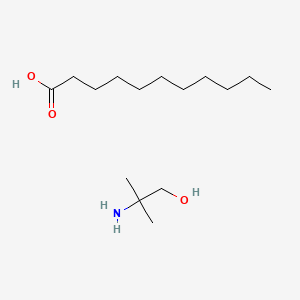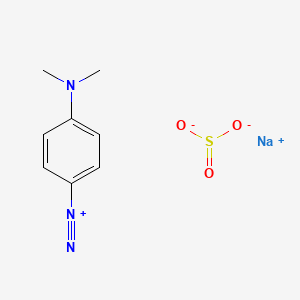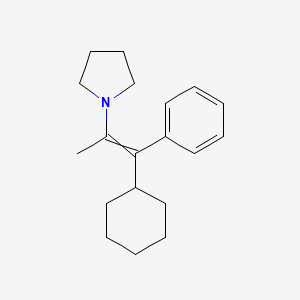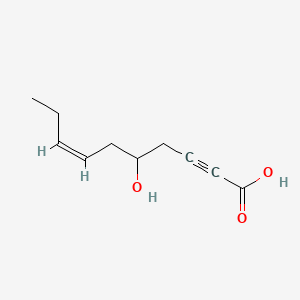
(Z)-5-Hydroxy-7-decen-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-Hydroxy-7-decen-2-ynoic acid is an organic compound characterized by the presence of a hydroxyl group, a double bond, and a triple bond within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Hydroxy-7-decen-2-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of alkyne and alkene precursors, which undergo a series of reactions such as hydroboration-oxidation and Lindlar’s catalyst hydrogenation to introduce the hydroxyl group and the desired double bond configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-5-Hydroxy-7-decen-2-ynoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond can be reduced to a double bond or a single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for the reduction of the triple bond.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of (Z)-5-Hydroxy-7-decen-2-ene or (Z)-5-Hydroxy-7-decan-2-ene.
Substitution: Formation of (Z)-5-Chloro-7-decen-2-ynoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-5-Hydroxy-7-decen-2-ynoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biochemical mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of (Z)-5-Hydroxy-7-decen-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the unsaturated bonds play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-5-Hydroxy-7-decen-2-ene
- (Z)-5-Hydroxy-7-decan-2-ene
- (Z)-5-Chloro-7-decen-2-ynoic acid
Uniqueness
(Z)-5-Hydroxy-7-decen-2-ynoic acid is unique due to the presence of both a hydroxyl group and a triple bond within its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
94088-22-9 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(Z)-5-hydroxydec-7-en-2-ynoic acid |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h3-4,9,11H,2,6-7H2,1H3,(H,12,13)/b4-3- |
InChI-Schlüssel |
MNXCKMDBIGRQOV-ARJAWSKDSA-N |
Isomerische SMILES |
CC/C=C\CC(CC#CC(=O)O)O |
Kanonische SMILES |
CCC=CCC(CC#CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


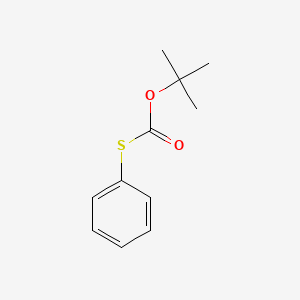
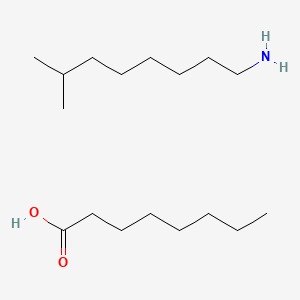

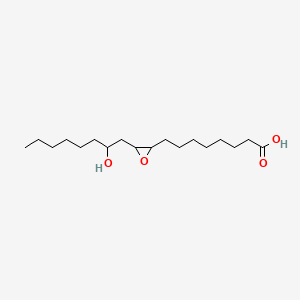
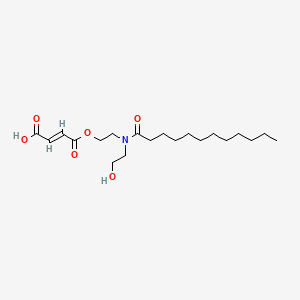
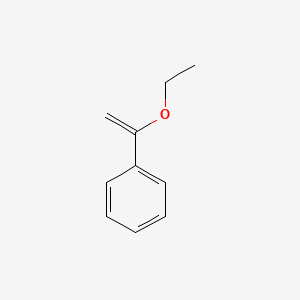
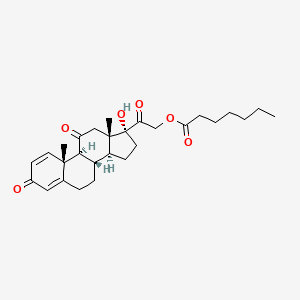
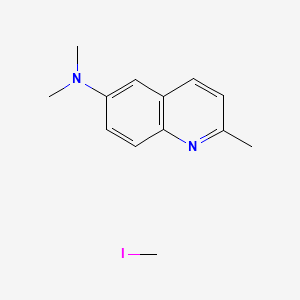
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
